molecular formula C14H26O4S B14629122 Diethyl 5,5'-sulfanediyldipentanoate CAS No. 56358-05-5

Diethyl 5,5'-sulfanediyldipentanoate

Cat. No.: B14629122
CAS No.: 56358-05-5
M. Wt: 290.42 g/mol
InChI Key: SLXFFDVSMOOSRU-UHFFFAOYSA-N
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Description

Diethyl 5,5’-sulfanediyldipentanoate is an organic compound with the molecular formula C14H26O4S2 It is a diester derivative of pentanoic acid, featuring a sulfur atom bridging two pentanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5,5’-sulfanediyldipentanoate can be synthesized through the esterification of 5,5’-sulfanediyldipentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction scheme is as follows:

5,5’-sulfanediyldipentanoic acid+2ethanolsulfuric acidDiethyl 5,5’-sulfanediyldipentanoate+2water\text{5,5'-sulfanediyldipentanoic acid} + 2 \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{Diethyl 5,5'-sulfanediyldipentanoate} + 2 \text{water} 5,5’-sulfanediyldipentanoic acid+2ethanolsulfuric acid​Diethyl 5,5’-sulfanediyldipentanoate+2water

Industrial Production Methods

In an industrial setting, the production of diethyl 5,5’-sulfanediyldipentanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water from the reaction mixture, shifting the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-sulfanediyldipentanoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Diethyl 5,5’-sulfanediyldipentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 5,5’-sulfanediyldipentanoate involves its interaction with molecular targets through its ester and sulfur functional groups. The sulfur atom can participate in redox reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biochemical pathways and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5,5’-disulfanediyldipentanoate: Similar structure but with two sulfur atoms.

    Diethyl 5,5’-oxydipentanoate: Contains an oxygen atom instead of sulfur.

    Diethyl 5,5’-methylenedipentanoate: Features a methylene bridge instead of sulfur.

Uniqueness

Diethyl 5,5’-sulfanediyldipentanoate is unique due to its sulfur bridge, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen or methylene analogs. The presence of sulfur can influence the compound’s redox properties and interactions with biological molecules.

Properties

CAS No.

56358-05-5

Molecular Formula

C14H26O4S

Molecular Weight

290.42 g/mol

IUPAC Name

ethyl 5-(5-ethoxy-5-oxopentyl)sulfanylpentanoate

InChI

InChI=1S/C14H26O4S/c1-3-17-13(15)9-5-7-11-19-12-8-6-10-14(16)18-4-2/h3-12H2,1-2H3

InChI Key

SLXFFDVSMOOSRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCSCCCCC(=O)OCC

Origin of Product

United States

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